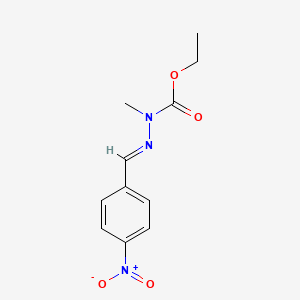![molecular formula C11H7NS B14754159 Azuleno[1,2-D][1,3]thiazole CAS No. 248-14-6](/img/structure/B14754159.png)
Azuleno[1,2-D][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno[1,2-D][1,3]thiazole is a heterocyclic compound that combines the azulene and thiazole rings. Azulene is known for its unique blue color and aromatic properties, while thiazole is a five-membered ring containing sulfur and nitrogen atoms. The fusion of these two rings results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azuleno[1,2-D][1,3]thiazole can be synthesized through the deamination of 2-aminoazuleno[2,1-d]thiazoles. This process involves the treatment of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base or aluminum oxide . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Azuleno[1,2-D][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Azuleno[1,2-D][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Azuleno[1,2-D][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Azulene: Shares the azulene ring but lacks the thiazole moiety.
Thiazole: Contains the thiazole ring but does not have the azulene structure.
Azuleno[2,1-d]thiazole: A similar compound with a different ring fusion pattern.
Uniqueness: Azuleno[1,2-D][1,3]thiazole is unique due to the combination of azulene and thiazole rings, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
248-14-6 |
|---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
azuleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-8-6-10-11(12-7-13-10)9(8)5-3-1/h1-7H |
InChI Key |
ZOQLSYQUVVCMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
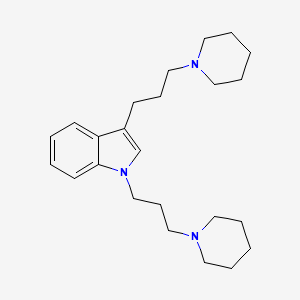
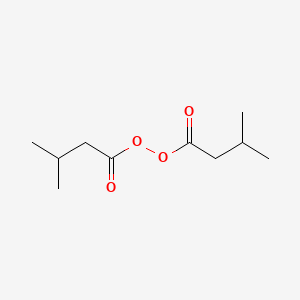
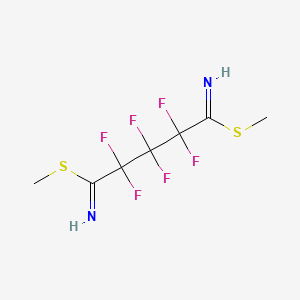

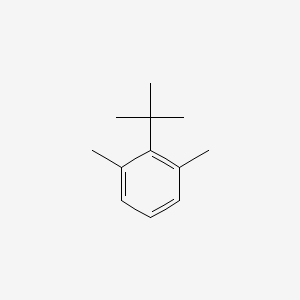
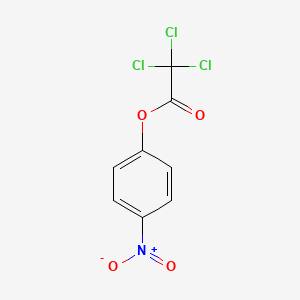
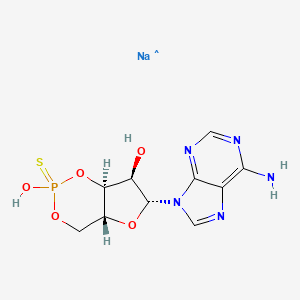
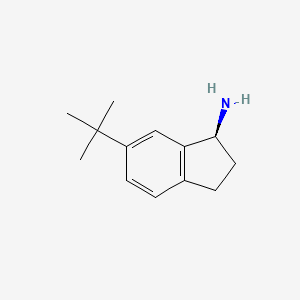
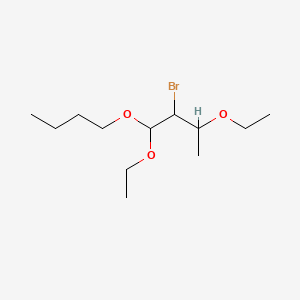

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
